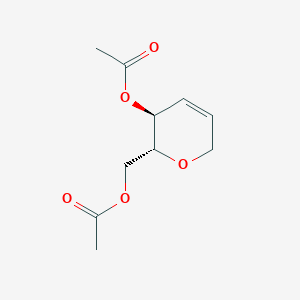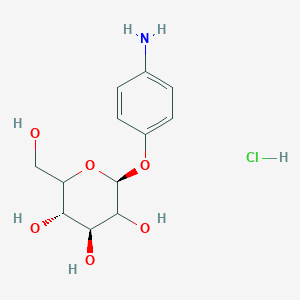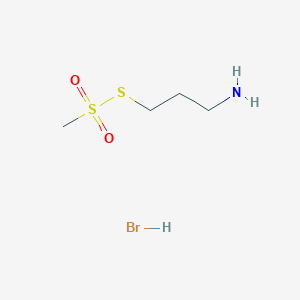
1-(4-Aminobenzylthio)-beta-D galactopyranose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Aminobenzylthio)-beta-D galactopyranose is a chemical compound with the molecular formula C13H19NO5S. It is also known by its systematic name, (2S,3R,4S,5R,6R)-2-[(4-Aminobenzyl)sulphanyl]-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol This compound is characterized by the presence of a galactopyranose moiety linked to a 4-aminobenzylthio group
準備方法
The synthesis of 1-(4-Aminobenzylthio)-beta-D galactopyranose typically involves the reaction of 4-aminobenzylthiol with a suitable galactopyranose derivative. The reaction conditions often include the use of a base to facilitate the nucleophilic substitution reaction. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity .
化学反応の分析
1-(4-Aminobenzylthio)-beta-D galactopyranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzylthio group, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(4-Aminobenzylthio)-beta-D galactopyranose has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or in drug delivery systems.
作用機序
The mechanism of action of 1-(4-Aminobenzylthio)-beta-D galactopyranose involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of active metabolites. It may also interact with cellular receptors or proteins, modulating their activity and triggering downstream signaling pathways .
類似化合物との比較
1-(4-Aminobenzylthio)-beta-D galactopyranose can be compared to other similar compounds, such as:
4-Aminobenzyl 1-Thio-beta-D-galactopyranoside: This compound shares a similar structure but differs in the specific functional groups attached to the galactopyranose moiety.
4-Aminobenzylthio-beta-D-glucopyranose: Similar to the galactopyranose derivative, but with a glucose moiety instead of galactose.
4-Aminobenzylthio-beta-D-mannopyranose: Another similar compound with a mannose moiety.
The uniqueness of this compound lies in its specific structural configuration and the presence of the 4-aminobenzylthio group, which imparts distinct chemical and biological properties.
特性
CAS番号 |
35785-20-7 |
|---|---|
分子式 |
C13H19NO5S |
分子量 |
301.36 g/mol |
IUPAC名 |
2-[(4-aminophenyl)methylsulfanyl]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C13H19NO5S/c14-8-3-1-7(2-4-8)6-20-13-12(18)11(17)10(16)9(5-15)19-13/h1-4,9-13,15-18H,5-6,14H2 |
InChIキー |
VNOKYKUWHBAQKG-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CSC2C(C(C(C(O2)CO)O)O)O)N |
正規SMILES |
C1=CC(=CC=C1CSC2C(C(C(C(O2)CO)O)O)O)N |
同義語 |
(4-Aminophenyl)methyl 1-Thio-β-D-galactopyranoside; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


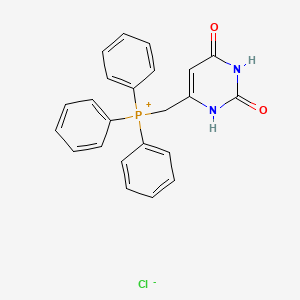
![Sodium 4-[2-(4-hydroxyphenyl)propan-2-yl]phenyl sulfate](/img/structure/B1141789.png)
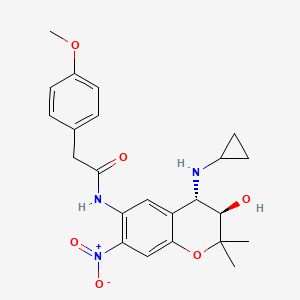

![3alpha-Hydroxy-5beta-cholan 24-oic acid N-[carboxymethyl]amide 3-sulfate disodium salt](/img/structure/B1141794.png)
![1-[4-(2-Methoxyethenyl)phenoxy]-3-[(1-methylethyl)amino]-2-propanol](/img/structure/B1141798.png)
![(R)-(-)-1-[(S)-2-Diphenylphosphino)ferrocenyl]ethyldi-t-butylphosphine](/img/structure/B1141799.png)
